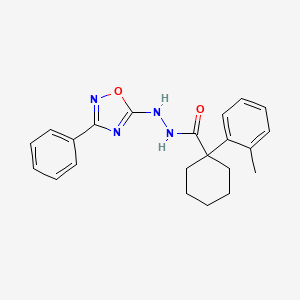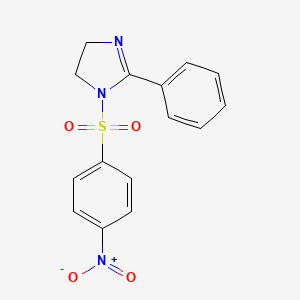
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide, also known as BPOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPOC is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide involves the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, ribonucleotide reductase, and cyclin-dependent kinases, which are involved in these cellular processes. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been reported to induce oxidative stress and DNA damage, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been reported to possess anti-angiogenic properties by inhibiting the formation of new blood vessels. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been reported to possess good solubility and stability, making it suitable for various experimental conditions. However, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has some limitations, including its poor water solubility, which may limit its bioavailability and require the use of organic solvents for its administration.
将来の方向性
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has the potential for various future directions, including its development as a therapeutic agent for cancer, inflammation, and microbial infections. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can be used as a tool compound for studying various cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can also be modified to improve its pharmacokinetic properties, including its solubility and bioavailability, and to enhance its selectivity and potency. Overall, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has promising potential for future research and development in the field of medicinal chemistry.
合成法
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can be synthesized using different methods, including the reaction of 4-bromoaniline with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of acetic acid and acetic anhydride, followed by reaction with cyclohexanone and hydrazine hydrate. Another method involves the reaction of 4-bromoaniline with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of thionyl chloride, followed by reaction with cyclohexanone and hydrazine hydrate. The synthesized 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can be purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been reported to possess anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-11-9-16(10-12-17)21(13-5-2-6-14-21)19(27)24-25-20-23-18(26-28-20)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCBYZDMSRNUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)NNC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)
![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)

![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)
![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)